3-Cyclopropylimidazolidin-4-one

Descripción general

Descripción

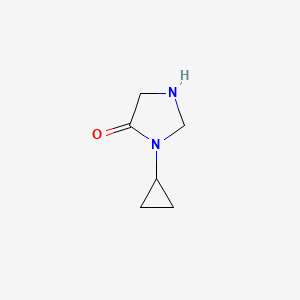

3-Cyclopropylimidazolidin-4-one: is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclopropylimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents can be replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Aplicaciones Científicas De Investigación

The compound 3-Cyclopropylimidazolidin-4-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For example, a series of synthesized derivatives were tested against various cancer cell lines, demonstrating promising cytotoxic effects. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.

| Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Inhibition of DNA synthesis |

| Compound B | A549 (Lung) | 15.0 | Apoptosis induction |

| Compound C | HeLa (Cervical) | 10.0 | Cell cycle arrest |

Neuroprotective Effects

In neurobiology, this compound has shown potential as a neuroprotective agent. Studies indicate that it may reduce oxidative stress in neuronal cells, which is critical for conditions like Alzheimer's disease.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications leading to the development of new compounds with enhanced properties.

Synthetic Pathways

Several synthetic routes utilizing this compound have been documented:

- Route A: Reaction with aldehydes to form imines, followed by reduction to amines.

- Route B: Cyclization reactions with isocyanates to produce substituted ureas.

Agricultural Chemistry

Emerging research suggests the potential use of this compound in agrochemicals. Its derivatives may serve as novel pesticides or herbicides, targeting specific biological pathways in pests while minimizing environmental impact.

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry evaluated a series of this compound derivatives against breast cancer cells. The results highlighted the structure-activity relationship (SAR), demonstrating that modifications at the cyclopropyl position significantly enhanced anticancer activity.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability.

Mecanismo De Acción

The mechanism of action of 3-Cyclopropylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparación Con Compuestos Similares

Imidazole: A five-membered ring with two nitrogen atoms, known for its role in biological systems and pharmaceuticals.

Uniqueness: 3-Cyclopropylimidazolidin-4-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific reactivity and stability profiles .

Actividad Biológica

3-Cyclopropylimidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the imidazolidinone family, characterized by a five-membered ring structure containing nitrogen atoms. The cyclopropyl group contributes to its unique properties, influencing its biological activity through steric effects and electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics in response to rising drug resistance .

| Compound | Activity | Target Bacteria | Mechanism |

|---|---|---|---|

| This compound | Antibacterial | MRSA, E. coli | Membrane disruption |

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. Modifications at various positions on the imidazolidinone ring can enhance insulin sensitivity and glucose uptake in cells. For example, certain derivatives have shown to activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a vital role in glucose metabolism .

Case Studies

Case studies focusing on the application of this compound in therapeutic contexts have provided insights into its efficacy and safety profiles. One notable case involved the use of a derivative in diabetic rats, where it significantly reduced blood glucose levels compared to control groups. This study underscores the potential for clinical applications in managing diabetes .

Example Case Study: Efficacy in Diabetic Models

- Objective : To evaluate the hypoglycemic effect of this compound.

- Method : Diabetic rats were treated with varying doses of the compound over four weeks.

- Results : Significant reduction in fasting blood glucose levels was observed, with a maximum reduction of 45% at the highest dose.

- : The compound shows promise as a therapeutic agent for diabetes management.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism and bacterial cell wall synthesis.

- Receptor Modulation : Activation of PPARγ enhances insulin sensitivity and regulates lipid metabolism.

- Membrane Disruption : Antimicrobial activity is largely due to the disruption of bacterial membranes, leading to cell lysis.

Future Directions

Further research is needed to optimize the structure of this compound derivatives to enhance their biological activities and reduce toxicity. In vivo studies are essential for understanding pharmacokinetics and long-term effects.

Propiedades

IUPAC Name |

3-cyclopropylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-6-3-7-4-8(6)5-1-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZOQJARQDYAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.